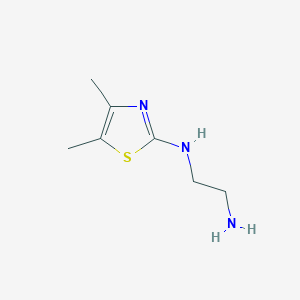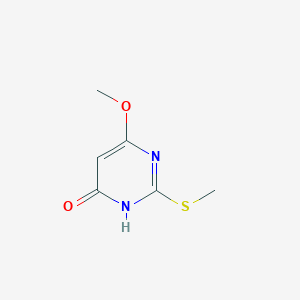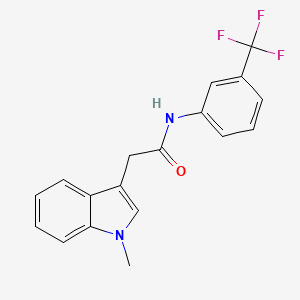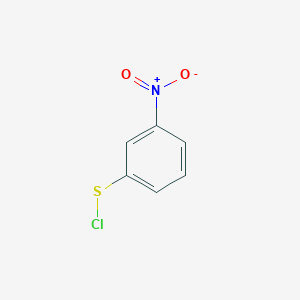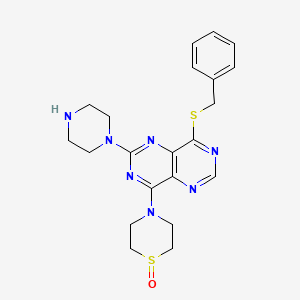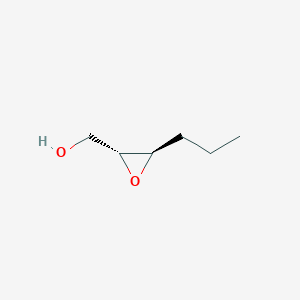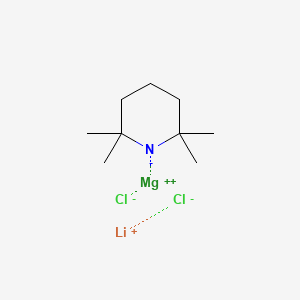
TMPMgCl.LiCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TMPMgCl.LiCl is a complex compound used primarily as a non-nucleophilic Knochel-Hauser base. It is mainly utilized for the magnesiation of functionalized arenes and heteroarenes to prepare the corresponding Grignard reagents . This compound is known for its ability to tolerate various reactive functional groups, making it a valuable reagent in organic synthesis .
Méthodes De Préparation
The synthesis of TMPMgCl.LiCl involves the following steps :
Materials: Anhydrous lithium chloride, 2,2,6,6-tetramethylpiperidine, 1,10-phenanthroline, and isopropylmagnesium chloride in tetrahydrofuran.
Analyse Des Réactions Chimiques
TMPMgCl.LiCl undergoes various chemical reactions :
Deprotonation: It is used for the selective deprotonation of functionalized arenes and heteroarenes.
Grignard Reactions: It serves as a base for the preparation of Grignard reagents.
Catalyst-Transfer Polycondensation: It is used in the synthesis of π-conjugated polymers via catalyst-transfer polycondensation.
Common reagents and conditions include tetrahydrofuran as a solvent and temperatures ranging from 0°C to 25°C. Major products formed from these reactions include functionalized Grignard reagents and π-conjugated polymers.
Applications De Recherche Scientifique
TMPMgCl.LiCl has several scientific research applications :
Chemistry: It is widely used in organic synthesis for the magnesiation of functionalized arenes and heteroarenes.
Polymer Science: It is employed in the synthesis of π-conjugated polymers, which have applications in electronic and optoelectronic devices.
Material Science: It is used in the preparation of conductive polymer/graphene composites.
Mécanisme D'action
The mechanism of action of TMPMgCl.LiCl involves the following steps :
Deprotonation: The compound acts as a base to deprotonate functionalized arenes and heteroarenes.
Magnesiation: The deprotonated species then reacts with magnesium to form the corresponding Grignard reagent.
Polymerization: In catalyst-transfer polycondensation, the compound facilitates the formation of π-conjugated polymers by transferring the catalyst along the growing polymer chain.
Comparaison Avec Des Composés Similaires
TMPMgCl.LiCl is unique compared to other similar compounds due to its non-nucleophilic nature and ability to tolerate various reactive functional groups . Similar compounds include:
Isopropylmagnesium chloride lithium chloride: Used for similar applications but may not tolerate as many functional groups.
2,2,6,6-Tetramethylpiperidinylmagnesium bromide: Another variant used in organic synthesis but with different reactivity profiles.
This compound’s versatility and stability make it a valuable reagent in various fields of scientific research and industrial applications.
Propriétés
Formule moléculaire |
C9H18Cl2LiMgN |
|---|---|
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride |
InChI |
InChI=1S/C9H18N.2ClH.Li.Mg/c1-8(2)6-5-7-9(3,4)10-8;;;;/h5-7H2,1-4H3;2*1H;;/q-1;;;+1;+2/p-2 |
Clé InChI |
JHBZAAACZVPPRQ-UHFFFAOYSA-L |
SMILES canonique |
[Li+].CC1(CCCC([N-]1)(C)C)C.[Mg+2].[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


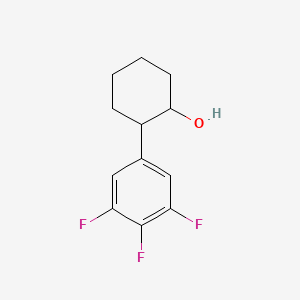
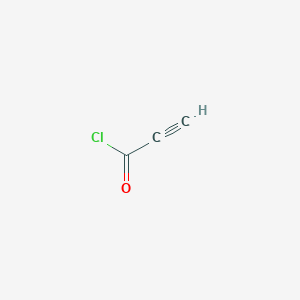
![Ethyl 2-(8-(nitromethyl)-1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B8672371.png)
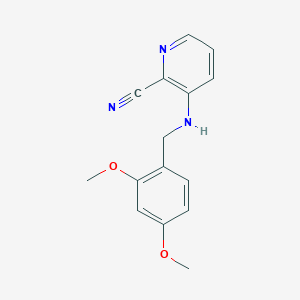
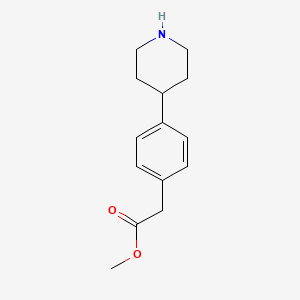
![methyl 2-(2-hydroxyphenyl)benzo[d]oxazole-7-carboxylate](/img/structure/B8672401.png)
![5-[4-(Benzyloxy)phenyl]-2-furaldehyde](/img/structure/B8672411.png)
